3-[(4-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE
Overview
Description
3-[(4-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol and 6H-benzo[c]chromen-6-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Key Reactions: The key reactions involved in the synthesis include nucleophilic substitution, condensation, and cyclization reactions. For example, the reaction between 4-bromophenol and 6H-benzo[c]chromen-6-one in the presence of a base and a suitable solvent can lead to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydrobenzo[c]chromen-6-one.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydrobenzo[c]chromen-6-one derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-[(4-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence and conductivity.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(4-BROMOPHENYL)-6-HEXYL-7-METHOXY-2-METHYL-4H-CHROMEN-4-ONE: This compound shares a similar core structure but differs in the substituents attached to the chromenone ring.
(4-BROMOPHENYL)(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)METHANONE: This compound has a similar bromophenyl group but differs in the heterocyclic ring structure.
Uniqueness
3-[(4-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]benzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO3/c21-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-1-2-4-18(16)20(22)24-19(17)11-15/h1-11H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZVYVZRQCJENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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